molecular formula C25H42O21 B8087354 Xylopentaose

Xylopentaose

Cat. No.: B8087354
M. Wt: 678.6 g/mol
InChI Key: PEYKZRBIPFMGGG-RMQOEOBNSA-N
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Description

Xylopentaose is a type of xylooligosaccharide, which is a carbohydrate composed of five xylose units linked by β-1,4-glycosidic bonds It is derived from xylan, a major component of hemicellulose found in plant cell walls

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylopentaose can be synthesized through the enzymatic hydrolysis of xylan. Enzymes such as endo-1,4-β-xylanase and β-xylosidase are commonly used to break down xylan into xylooligosaccharides, including this compound . The hydrolysis process typically involves incubating xylan with these enzymes at optimal conditions, such as a temperature of 50-60°C and a pH of 5.0-6.0 .

Industrial Production Methods: Industrial production of this compound often involves the use of lignocellulosic biomass, such as agricultural residues or wood chips. The biomass is pretreated using methods like alkali pretreatment to increase the accessibility of xylan. Enzymatic hydrolysis is then carried out using recombinant strains of microorganisms that produce high levels of xylanase and xylosidase . The resulting xylooligosaccharides are purified using techniques like nanofiltration .

Comparison with Similar Compounds

    Xylobiose: Composed of two xylose units.

    Xylotriose: Composed of three xylose units.

    Xylotetraose: Composed of four xylose units.

    Xylohexaose: Composed of six xylose units.

Comparison: Xylopentaose is unique due to its specific chain length, which influences its prebiotic properties and enzymatic degradation patterns. Compared to shorter xylooligosaccharides like xylobiose and xylotriose, this compound provides a more sustained release of xylose upon hydrolysis . This makes it particularly valuable in applications requiring gradual fermentation and prolonged prebiotic effects .

Biological Activity

Xylopentaose, a xylooligosaccharide (XOS), is derived from the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls. This compound has garnered attention for its biological activities, particularly in the context of gut health, prebiotic effects, and potential applications in various industries. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Overview of this compound

This compound (X5) is composed of five xylose units linked by β-(1→4) glycosidic bonds. It is part of a broader category of xylooligosaccharides that exhibit various biological functions, including prebiotic properties that promote beneficial gut microbiota.

2. Biological Activity

2.1 Prebiotic Effects

This compound has been shown to act as a prebiotic, stimulating the growth of beneficial gut bacteria. Research indicates that it can enhance the proliferation of specific probiotic strains such as Lactobacillus and Bifidobacterium, which are crucial for maintaining gut health.

  • Case Study : A study isolated probiotic lactic acid bacteria (LAB) from ethnic pickled bamboo shoots that effectively fermented XOSs, including this compound. Strains such as Levicaseibacillus brevis demonstrated significant growth when exposed to this compound, highlighting its potential as a prebiotic substrate .

2.2 Impact on Gut Microbiota

The fermentation of this compound by gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including anti-inflammatory effects and improved gut barrier function.

  • Research Findings : In vitro studies showed that the addition of this compound to microbial fermentation systems increased volatile fatty acid production significantly, suggesting its role in enhancing gut health .

3.1 Enzymatic Hydrolysis

The biological activity of this compound is facilitated by specific enzymes produced by gut bacteria. Enzymes such as xylanases and β-xylosidases are crucial for breaking down xylan into xylooligosaccharides.

  • Table 1: Enzymatic Activity on this compound
Enzyme TypeSourceActivity Level
XylanaseBacteroides ovatusHigh
β-xylosidaseProbiotic LABModerate
EndoxylanaseRuXyn394 (from rumen)Very High

3.2 Binding Affinity

Recent studies have indicated that this compound binds to specific receptors in gut epithelial cells, potentially influencing nutrient absorption and signaling pathways related to metabolism .

4. Production and Applications

4.1 Production Methods

This compound is typically produced through enzymatic hydrolysis of xylan-rich biomass using various methods, including dilute acid treatment and enzymatic processes.

  • Table 2: Production Yields from Different Substrates
SubstrateHydrolysis MethodYield (%)
CorncobAcid/Alkaline Treatment61.7
Wheat StrawEnzymatic Hydrolysis95.7

4.2 Industrial Applications

Beyond its prebiotic effects, this compound has potential applications in food technology as a sugar substitute and in the development of functional foods aimed at improving gut health.

5. Conclusion

This compound exhibits significant biological activity with promising implications for human health, particularly in promoting gut microbiota balance and enhancing digestive health through its prebiotic properties. Ongoing research into its enzymatic breakdown and metabolic pathways will further elucidate its role in nutrition and health.

Properties

IUPAC Name

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYKZRBIPFMGGG-RMQOEOBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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